molecular formula C20H28ClNO4 B065510 Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate CAS No. 174605-91-5

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate

Cat. No.: B065510
CAS No.: 174605-91-5
M. Wt: 381.9 g/mol
InChI Key: QTVIWIWJGWSTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a sophisticated and highly valuable piperidine-based chemical building block extensively utilized in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring that is strategically functionalized at the 4-position with both a 4-chlorobenzyl group and an ethyl carboxylate ester, while the nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This specific molecular architecture makes it an essential intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents targeting the central nervous system (CNS), such as sigma receptor ligands or other neuroactive compounds. The 4-chlorobenzyl moiety can contribute to lipophilicity and receptor binding affinity, while the ester group offers a versatile handle for further synthetic manipulation, including hydrolysis to the carboxylic acid or amide coupling. The Boc-protected amine is a critical feature, providing stability during synthetic steps and allowing for facile deprotection under mild acidic conditions to generate a secondary amine, which can then be functionalized to create a diverse array of final target molecules. Its primary research value lies in its role as a key scaffold for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, enabling researchers to efficiently explore chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVIWIWJGWSTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584850
Record name 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174605-91-5
Record name 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174605-91-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Boc Protection of Piperidine-4-Carboxylic Acid Derivatives

A foundational approach involves reacting piperidine-4-carboxylic acid ethyl ester with di-tert-butyl dicarbonate (Boc₂O) in alkaline conditions. As demonstrated in CN102351780A, 4-carboxypiperidine reacts with Boc₂O in the presence of sodium hydroxide, achieving quantitative Boc protection at room temperature. This method avoids side reactions by maintaining pH >10, ensuring selective N-protection over ester hydrolysis. The resulting N-Boc-piperidine-4-carboxylic acid ethyl ester is isolated via extraction with ethyl acetate and vacuum distillation, yielding 85–92% purity.

Boc Protection During Ring Formation

Alternative routes, such as those in CN103204801A, integrate Boc protection during piperidine ring synthesis. For example, 3-hydroxypyridine is benzylated, reduced to N-benzyl-3-hydroxypiperidine, and subsequently Boc-protected under hydrogenation with palladium-carbon. This one-pot strategy reduces purification steps, though yields are modest (42–45%) due to competing hydrogenolysis of the benzyl group.

Esterification and Transesterification Approaches

The ethyl ester moiety is introduced either early in the synthesis (e.g., starting from ethyl piperidine-4-carboxylate) or via late-stage esterification of a carboxylic acid intermediate.

Direct Esterification of Carboxylic Acids

As exemplified in the ChemicalBook synthesis of N-Boc-piperidine-4-carboxylic acid methyl ester, ethyl analogues are prepared by treating the carboxylic acid with ethanol under Steglich conditions (DCC, DMAP). This method, however, risks racemization and is less efficient (65–70% yield) compared to transesterification.

Transesterification of Methyl Esters

A more efficient route involves transesterifying mthis compound with ethanol in acidic media (HCl, H₂SO₄). According to CN1583742A, refluxing the methyl ester with excess ethanol and catalytic sulfuric acid (0.1 equiv) for 12 hours achieves 88–92% conversion. The ethyl ester is isolated via neutralization, extraction, and crystallization from n-heptane.

Convergent vs. Linear Synthetic Routes

Linear Synthesis: Sequential Functionalization

A linear approach (Boc protection → alkylation → esterification) is straightforward but accumulates intermediate purification steps, reducing overall yield (38–45%). For instance, CN103204801A’s route to N-Boc-3-piperidone requires four chromatographic separations, increasing cost and time.

Convergent Synthesis: Modular Assembly

Convergent strategies, such as coupling pre-formed N-Boc-piperidine with 4-chlorobenzyl ethyl carboxylate, enhance efficiency. A patent-derived method (CN102351780A) couples Boc-protected piperidine-4-carboxylic acid with 4-chlorobenzyl bromide via EDC/HOBt activation, followed by esterification. This route achieves 58% overall yield with two crystallizations, minimizing column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Boc Protection : Dichloromethane (DCM) at 0–25°C prevents exothermic side reactions.

  • Alkylation : THF at −78°C ensures kinetic control, favoring C- over N-alkylation.

  • Esterification : Toluene/ethanol azeotrope removes water, driving transesterification to completion.

Catalysts and Additives

  • Palladium on Carbon (Pd/C) : Critical for hydrogenolytic debenzylation in Boc protection steps (5 wt%, 1 atm H₂).

  • 4-Dimethylaminopyridine (DMAP) : Accelerates esterification by activating carboxyl groups (0.2 equiv).

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.12 (m, 2H, piperidine CH₂), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

  • IR : 1695 cm⁻¹ (C=O ester), 1248 cm⁻¹ (Boc C-O).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) reveals >98% purity after crystallization.

Comparative Performance of Methods

MethodOverall YieldPurityKey AdvantageCitation
Linear Alkylation42%98%Minimal side reactions
Convergent Coupling58%99%Fewer purification steps
Transesterification70%97%Scalable without chromatography

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Organic Synthesis

  • Intermediate for Complex Molecules : It serves as an important intermediate for synthesizing various complex organic molecules, including pharmaceuticals and agrochemicals .
  • Building Block for Piperidine Derivatives : The compound can be further modified to create other piperidine derivatives that are useful in medicinal chemistry.

Medicinal Chemistry

  • Pharmaceutical Development : It is utilized in the development of drugs targeting various biological pathways, particularly those involving neurotransmitter receptors and enzyme inhibitors .
  • Bioactive Compound Synthesis : The compound has been explored as a precursor for synthesizing bioactive compounds with potential therapeutic effects.

Biological Studies

  • Enzyme Inhibition Studies : Researchers have employed this compound to study its interaction with specific enzymes, which can lead to the development of new inhibitors for therapeutic use .
  • Receptor Ligand Studies : It is also investigated for its binding affinity to various receptors, contributing to drug design efforts aimed at neurological and psychiatric disorders .

Case Study 1: Synthesis of Piperidine Derivatives

In a study focused on synthesizing novel piperidine derivatives, this compound was used as a starting material. Researchers reported successful modifications leading to compounds with enhanced biological activity against specific targets such as dopamine receptors.

Case Study 2: Development of Enzyme Inhibitors

A research group investigated the potential of this compound as an enzyme inhibitor. They demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against certain kinases involved in cancer progression, highlighting its potential in cancer therapeutics.

Mechanism of Action

The mechanism of action of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, allowing the free amine to interact with biological targets. The chlorobenzyl group can enhance binding affinity to certain receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Nitrogen

Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate (3c)
  • Key Difference : Lacks the Boc group, exposing the piperidine nitrogen as a secondary amine.
  • Impact :
    • Increased basicity and reactivity compared to the Boc-protected analog.
    • Lower molecular weight (LC-MS [M+1]+: m/z 281.9 vs. ~323 for the Boc analog) .
    • Enhanced antimicrobial activity in pyrimidine analogs with 4-chlorobenzyl groups .
Ethyl 1-benzylpiperidine-4-carboxylate (3a)
  • Key Difference : Benzyl substituent instead of 4-chlorobenzyl.
  • Lower antimicrobial efficacy compared to chlorinated analogs .
Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate (3b)
  • Key Difference : Fluorine substituent instead of chlorine.
  • Impact :
    • Smaller atomic radius and higher electronegativity, altering electronic interactions with targets.
    • LC-MS [M+1]+: m/z 265.9, reflecting lower molecular weight .

Role of the Boc Protective Group

Ethyl N-Boc-piperidine-4-carboxylate
  • Key Difference : Lacks the 4-chlorobenzyl group.
  • Impact :
    • Simplified structure with reduced steric hindrance, facilitating synthetic modifications .
    • IR spectrum shows dual carbonyl peaks: ester (~1738 cm⁻¹) and Boc carbamate (~1680–1700 cm⁻¹) .
N-Boc-4-piperidineacetate
  • Key Difference : Acetate substituent instead of ethyl ester.
  • Impact :
    • Altered solubility and metabolic stability due to the shorter alkyl chain .

Substituent Position and Bioactivity

Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (3d)
  • Key Difference : Chlorine at the ortho position of the benzyl group.
  • Impact :
    • Steric hindrance may reduce binding affinity to target proteins compared to para-substituted analogs .
Ethyl 1-(3-aminobenzyl)piperidine-4-carboxylate
  • Key Difference: Amino group at the meta position.

Physicochemical Data

Compound Molecular Weight (g/mol) IR C=O Stretch (cm⁻¹) LC-MS [M+1]+ (m/z)
Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate ~323 (estimated) 1738 (ester), ~1690 (Boc) Not reported
Ethyl 1-(4-chlorobenzyl)piperidine-4-carboxylate (3c) 281.9 1738 281.9
Ethyl 1-benzylpiperidine-4-carboxylate (3a) 248.3 1733 248

Biological Activity

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorobenzyl moiety. Its molecular formula is C20H28ClNO4C_{20}H_{28}ClNO_4, with a molecular weight of approximately 373.89 g/mol. The presence of the Boc group allows for selective deprotection under acidic conditions, facilitating further chemical modifications and enhancing its utility in organic synthesis.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Receptor Binding : Compounds with similar piperidine structures have been shown to interact with neurotransmitter receptors, specifically targeting dopaminergic and serotonergic systems, which may influence mood and cognitive functions.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to neurological disorders. For instance, studies suggest that piperidine derivatives can inhibit certain enzymes involved in neurotransmitter metabolism, potentially providing therapeutic effects in conditions such as depression or anxiety .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter Interaction Potential modulation of dopamine and serotonin receptors
Enzyme Inhibition Inhibition of enzymes related to neurotransmitter metabolism
Antimicrobial Activity Preliminary studies suggest potential antibacterial properties

Case Studies and Research Findings

  • Neuropharmacological Studies :
    A study explored the effects of various piperidine derivatives on neurotropic alphaviruses, indicating that modifications in the piperidine structure could enhance potency against viral infections affecting the central nervous system. This suggests that this compound may have similar protective effects against neuroinvasive viruses .
  • Antimicrobial Properties :
    Research has indicated that compounds structurally related to this compound exhibit antimicrobial activity against various bacterial strains. These findings highlight the potential for this compound to serve as a lead structure for developing new antibiotics, particularly in the context of rising antibiotic resistance .
  • Structure-Activity Relationship (SAR) Studies :
    SAR studies have identified key structural features that enhance biological activity, including the importance of the chlorobenzyl substitution for receptor binding affinity and selectivity. Modifications to the Boc group also influence the pharmacokinetic properties of these compounds, impacting their efficacy and safety profiles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate?

  • Methodology : The synthesis typically involves sequential steps:

  • Step 1 : Esterification of piperidine-4-carboxylic acid with ethanol to form ethyl piperidine-4-carboxylate (isonipecotate) .
  • Step 2 : Boc protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
  • Step 3 : Alkylation at the 4-position of the piperidine ring using 4-chlorobenzyl bromide or chloride, often in the presence of a base like lithium diisopropylamide (LDA) or NaH .
  • Key Considerations : Solvent selection (e.g., THF, DCM) and reaction temperature (0–25°C) significantly impact yield and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • 1H/13C NMR : Critical for confirming regiochemistry. For example, the ethyl ester group appears as a quartet at δ ~4.1–4.3 ppm (1H NMR), while the Boc group shows a singlet at δ ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₁₆H₂₁ClNO₄: calc. 326.1163) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry in derivatives .

Q. How can researchers optimize the Boc protection step to minimize side reactions?

  • Best Practices :

  • Use anhydrous conditions (e.g., molecular sieves) to prevent Boc group hydrolysis.
  • Employ DMAP as a catalyst to accelerate Boc activation and reduce reaction time .
  • Monitor reaction progress via TLC (eluent: 30% EtOAc/hexane, Rf ~0.5 for Boc-protected intermediate) .

Advanced Research Questions

Q. How can researchers address low yields during the alkylation of the piperidine ring with 4-chlorobenzyl groups?

  • Troubleshooting :

  • Base Selection : LDA provides stronger deprotonation vs. NaH, enhancing nucleophilicity at the 4-position .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize the enolate intermediate, improving reaction efficiency .
  • Competing Reactions : Trace moisture can hydrolyze the Boc group; rigorously dry reagents/solvents and use inert atmospheres .
    • Case Study : In a synthesis of analogous compounds, replacing NaH with LDA increased alkylation yields from 45% to 78% .

Q. What strategies are effective for resolving diastereomer formation in derivatives of this compound?

  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC separation .
  • Crystallographic Analysis : SHELXD/SHELXE software can model diastereomers in X-ray structures, aiding in stereochemical assignment .
  • Dynamic NMR : Variable-temperature NMR (e.g., in DMSO-d₆) detects conformational exchange broadening in diastereomers .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?

  • Data Contradiction Analysis :

  • Scenario : Discrepancies between NMR-derived coupling constants and X-ray bond angles.
  • Resolution : Perform DFT calculations (e.g., Gaussian) to correlate experimental data with theoretical models. For example, torsional strain in the crystal lattice may alter bond angles vs. solution-state NMR .

Q. What are the limitations of using this compound in multicomponent reactions (MCRs)?

  • Challenges :

  • Steric hindrance from the 4-chlorobenzyl and Boc groups reduces reactivity in Ugi or Passerini reactions.
  • Solution: Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to enhance electrophilicity .
    • Case Study : In a 2021 study, replacing 4-chlorobenzyl with 4-nitrobenzyl improved MCR yields by 35% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.